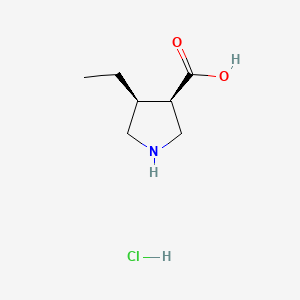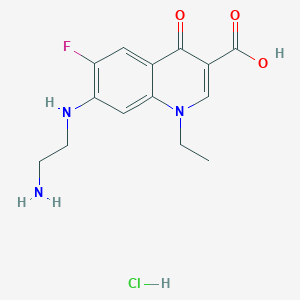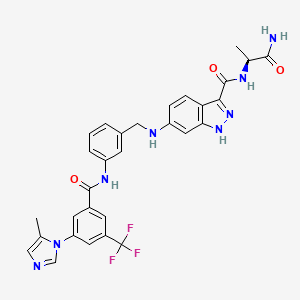
(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including an amino group, an oxopropan group, an indazole ring, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the indazole core, followed by the introduction of the amino and oxopropan groups, and finally the attachment of the trifluoromethylbenzamido and imidazolyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxopropan group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the oxopropan group could produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- **(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design.
特性
分子式 |
C30H27F3N8O3 |
|---|---|
分子量 |
604.6 g/mol |
IUPAC名 |
N-[(2S)-1-amino-1-oxopropan-2-yl]-6-[[3-[[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C30H27F3N8O3/c1-16-13-35-15-41(16)23-10-19(9-20(11-23)30(31,32)33)28(43)38-22-5-3-4-18(8-22)14-36-21-6-7-24-25(12-21)39-40-26(24)29(44)37-17(2)27(34)42/h3-13,15,17,36H,14H2,1-2H3,(H2,34,42)(H,37,44)(H,38,43)(H,39,40)/t17-/m0/s1 |
InChIキー |
KCKJDURDBLOYPJ-KRWDZBQOSA-N |
異性体SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)CNC4=CC5=C(C=C4)C(=NN5)C(=O)N[C@@H](C)C(=O)N |
正規SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)CNC4=CC5=C(C=C4)C(=NN5)C(=O)NC(C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


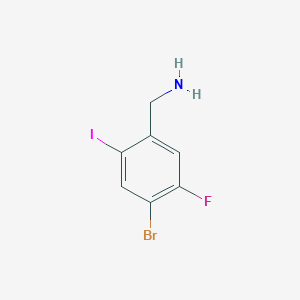

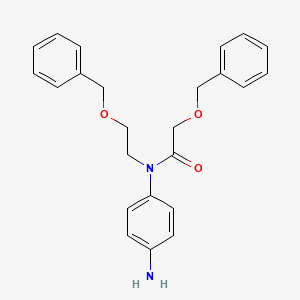
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)

![3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B13430766.png)
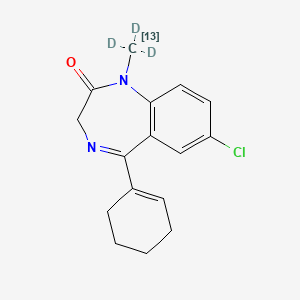
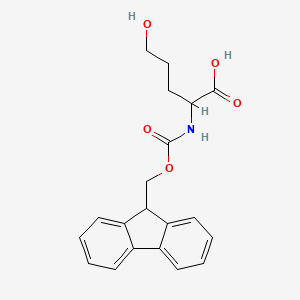
![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)
